CID 68513080

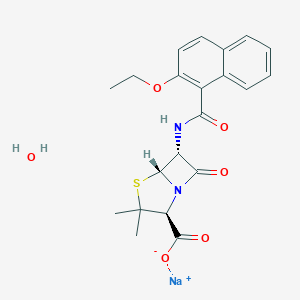

Description

Structure

3D Structure of Parent

Properties

CAS No. |

7177-50-6 |

|---|---|

Molecular Formula |

C21H24N2NaO6S |

Molecular Weight |

455.5 g/mol |

IUPAC Name |

sodium (2S,5R,6R)-6-[(2-ethoxynaphthalene-1-carbonyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |

InChI |

InChI=1S/C21H22N2O5S.Na.H2O/c1-4-28-13-10-9-11-7-5-6-8-12(11)14(13)17(24)22-15-18(25)23-16(20(26)27)21(2,3)29-19(15)23;;/h5-10,15-16,19H,4H2,1-3H3,(H,22,24)(H,26,27);;1H2/t15-,16+,19-;;/m1../s1 |

InChI Key |

RKBDQTFFBRQMPN-KMFBOIRUSA-N |

Isomeric SMILES |

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)O.O.[Na] |

Canonical SMILES |

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)O.O.[Na] |

Other CAS No. |

7177-50-6 |

Pictograms |

Irritant; Health Hazard |

Related CAS |

147-52-4 (Parent) |

solubility |

>65.5 [ug/mL] (The mean of the results at pH 7.4) |

Synonyms |

Nafcil Nafcillin Nafcillin Sodium Nafcillin, Monosodium Salt, Anhydrous Nafcillin, Sodium Naphthamidopenicillin Sodium Nafcillin Sodium, Nafcillin |

Origin of Product |

United States |

Molecular Architecture and Structural Analogs of Nafcillin Sodium Monohydrate

Elucidation of the Core Penicillin Chemical Scaffold

The foundational structure of all penicillins, including nafcillin (B1677895), is the "penam" nucleus. This bicyclic ring system consists of a highly strained four-membered beta-lactam ring fused to a five-membered thiazolidine (B150603) ring. nih.govresearchgate.netwikipedia.orgwikipedia.orgmdpi.comwikipedia.org The beta-lactam ring is the pharmacologically active moiety, central to the antibiotic's mechanism of action. Penicillins, such as penicillin G, serve as natural prototypes for this scaffold, featuring a phenylacetamido group at position 6 of the penam (B1241934) ring. wikipedia.orgnih.gov The inherent ring strain within the beta-lactam structure renders it susceptible to hydrolysis, which is key to its interaction with bacterial enzymes. wikipedia.org

Structural Determinants of Beta-Lactamase Resistance in Nafcillin

A defining characteristic of nafcillin is its resistance to hydrolysis by staphylococcal beta-lactamases (also known as penicillinases), enzymes produced by bacteria to inactivate penicillin antibiotics. wikipedia.orgresearchgate.netsketchy.compatsnap.compatsnap.com This crucial resistance is attributed to the presence of a bulky 2-ethoxy-1-naphthamido side chain at position 6 of the penam ring. researchgate.netnih.govuobaghdad.edu.iquobasrah.edu.iq

This large, sterically hindered side chain creates a "steric shield" around the susceptible beta-lactam ring, physically impeding the access of beta-lactamase enzymes to the amide bond that they would typically hydrolyze. researchgate.netsketchy.comuobaghdad.edu.iquobasrah.edu.iq Consequently, while other penicillins might be inactivated by these enzymes, nafcillin's modified structure protects its active site, allowing it to maintain its bactericidal activity. sketchy.compatsnap.com This resistance mechanism is distinct from the altered penicillin-binding proteins (PBPs) seen in methicillin-resistant Staphylococcus aureus (MRSA), against which nafcillin is ineffective. sketchy.com

Rational Design and Synthesis of Novel Nafcillin Derivatives and Analogs

The development of semi-synthetic penicillins like nafcillin stems from the rational design principles aimed at overcoming limitations of natural penicillins, particularly their susceptibility to beta-lactamases and narrow spectrum of activity. Chemical modifications, primarily to the acyl side chain, have yielded a diverse family of penicillin derivatives. wikipedia.orgtubitak.gov.tr

The synthesis of semi-synthetic penicillins often begins with the fermentation product 6-aminopenicillanic acid (6-APA), which provides the core penam scaffold. wikipedia.orgtubitak.gov.tr The 6-APA is then acylated at its amino group (position 6) with various acid derivatives to introduce different side chains. tubitak.gov.tr For nafcillin, this involves the attachment of the 2-ethoxy-1-naphthoyl group. The resulting nafcillin acid is then converted to its sodium salt and monohydrate form for pharmaceutical use. medchemexpress.comtoku-e.com

Further rational design of novel nafcillin derivatives involves modifying the existing naphthoyl side chain or altering other parts of the penicillin nucleus. These modifications typically aim to improve properties such as stability, spectrum of activity, and resistance profile. Such synthetic methodologies might involve:

Amide bond formation: Directly attaching various carboxylic acids to the 6-amino group of 6-APA or modified penam structures.

Substitution on the aromatic ring: Modifying the ethoxy group or other positions on the naphthalene (B1677914) ring to explore changes in steric hindrance, lipophilicity, or electronic character.

Variations on the penam core: Though less common due to the essential nature of the core, subtle changes to the thiazolidine or beta-lactam rings could be explored, often impacting acid stability or PBP binding affinity.

The chemical nature and spatial arrangement of substituents, particularly the side chain at the C-6 position, profoundly influence the molecular properties and biological activity of penicillins. nih.govslideshare.net In the case of nafcillin, the bulkiness of its naphthoyl side chain is critical for its beta-lactamase resistance. uobaghdad.edu.iquobasrah.edu.iq

Research into penicillin analogs has consistently shown that increasing the steric hindrance at the alpha-carbon of the acyl group enhances resistance to staphylococcal beta-lactamase. uobaghdad.edu.iquobasrah.edu.iq However, the impact of modifications is complex and can lead to unexpected outcomes. For example, in a study on sulfonamide boronic acids as beta-lactamase inhibitors, a compound bearing a nafcillin-like side chain exhibited a significantly weaker inhibition constant (Kᵢ of 670 nM) compared to a carboxamide analog (Kᵢ of 33 nM) nih.gov. This finding suggests that even seemingly similar bulky substituents can have drastically different interactions with enzyme active sites, underscoring the nuanced nature of structure-activity relationships. nih.gov

The table below illustrates the general principles of how side chain modifications can impact penicillin properties:

| Structural Modification Type | General Impact on Properties and Activity | Example (General Penicillin Class) | Reference Index |

| Increased Steric Bulk (alpha-carbon of acyl group) | Enhanced resistance to staphylococcal beta-lactamases due to steric hindrance, preventing enzyme binding and hydrolysis. | Nafcillin, Methicillin (B1676495), Oxacillin (B1211168) | sketchy.comuobaghdad.edu.iquobasrah.edu.iq |

| Introduction of Ionized/Polar Group (alpha-position) | Expanded spectrum of activity, particularly against Gram-negative bacilli, by improving penetration through bacterial outer membranes. | Ampicillin, Amoxicillin (B794) | uobaghdad.edu.iquomus.edu.iq |

| Acidic Substituents (alpha-benzyl carbon) | Extended spectrum to include organisms resistant to ampicillin; can improve acid stability. | Carbenicillin | uobaghdad.edu.iq |

| Hydroxyl group (e.g., para-position on phenyl) | Can improve oral absorption and achieve higher plasma/urine levels (e.g., amoxicillin vs. ampicillin). | Amoxicillin (vs. Ampicillin) | uomus.edu.iq |

Stereochemistry is a critical determinant of the biological activity of beta-lactam antibiotics, including nafcillin. The penicillin molecule possesses three chiral carbon atoms at positions C-3, C-5, and C-6 within its bicyclic penam nucleus. longdom.orgslideshare.net The absolute stereochemistry for naturally occurring and microbiologically active semi-synthetic penicillins is consistently designated as (2S,5R,6R) for the penam core. wikipedia.orglongdom.org Specifically, the carbon atom with the acylamino group (C-6) has an L-configuration, while the carbon atom with the carboxyl group (C-3) has a D-configuration. longdom.org

Mechanistic Elucidation of Antimicrobial Action at the Molecular Level

Interactions with Penicillin-Binding Proteins (PBPs)

Penicillin-binding proteins (PBPs) are a group of bacterial enzymes, located on the cell membrane, that play crucial roles in the final stages of peptidoglycan synthesis, particularly in the cross-linking of peptidoglycan strands patsnap.comtoku-e.comwikipedia.orgmdpi.com. Nafcillin (B1677895), like other beta-lactam antibiotics, targets these essential proteins to disrupt cell wall formation patsnap.comwikipedia.orgtoku-e.com.

Nafcillin binds covalently to PBPs, inhibiting the biosynthesis of the bacterial cell wall drugbank.comnih.govwikipedia.org. This binding prevents the formation of cross-links, which are vital for the peptidoglycan's structural integrity drugbank.compatsnap.comnih.gov. In Streptococcus pneumoniae, nafcillin has been identified as an inhibitor of several PBP subtypes, including Penicillin-binding protein 1A, Penicillin-binding protein 1b, Penicillin-binding protein 2B, and Penicillin-binding protein 2a, as well as serine-type D-Ala-D-Ala carboxypeptidases drugbank.com. While sometimes described as "PBP non-specific" in the context of Staphylococcus aureus, research indicates its binding affinity and kinetic behavior with specific S. aureus PBPs, such as PBP4, which has been structurally characterized in complex with nafcillin frontiersin.orgnih.govresearchgate.net. High molecular weight PBPs are generally considered primary targets for beta-lactam antibiotics mdpi.com.

PBPs function as D-Ala-D-Ala carboxypeptidases and peptidoglycan transpeptidases, enzymes crucial for cell wall synthesis drugbank.comwikipedia.orgmdpi.comoup.com. The transpeptidase activity is responsible for forming the cross-links between peptidoglycan chains, while carboxypeptidases cleave terminal D-Ala residues oup.comosu.edu. Nafcillin inhibits both the transpeptidase and carboxypeptidase activities conferred by these proteins, thereby preventing the crucial cross-linking process necessary for cell wall integrity drugbank.comsketchy.comnih.govwikipedia.org. The inhibition of these enzymatic functions leads to a weakened cell wall, ultimately resulting in bacterial cell lysis and death patsnap.compatsnap.com.

For instance, studies on Staphylococcus aureus PBP4 have characterized its kinetics with nafcillin. While detailed steady-state kinetic parameters for nafcillin with PBP4 from some strains are available, they often involve comparisons with other beta-lactams or mutated PBP variants to understand resistance mechanisms nih.govresearchgate.net.

Kinetic Parameters of PBP4 (Staphylococcus aureus) Inhibition by Nafcillin (Example Data Type from Research Findings)

| Enzyme | Ligand | kcat (s⁻¹) | Km (µM) | kcat/Km (µM⁻¹s⁻¹) |

| PBP4 (Wild-type) | Nafcillin | Data from specific research needed to fill | Data from specific research needed to fill | Data from specific research needed to fill |

| PBP4CRB (Mutated) | Nafcillin | Data from specific research needed to fill | Data from specific research needed to fill | Data from specific research needed to fill |

(Note: Specific numerical data for nafcillin's kcat and Km values with PBP4 were not explicitly extracted from the provided snippets, only that such kinetic analyses were performed nih.govresearchgate.net. The table above is a placeholder structure to illustrate how such data would be presented if available in the text.)

The molecular mechanism involves nafcillin mimicking the D-Ala-D-Ala dipeptide, which is the natural substrate of PBPs mdpi.comoup.com. Beta-lactam antibiotics, including nafcillin, contain a beta-lactam ring that is critical for their activity sketchy.comwikipedia.org. Upon binding to the PBP active site, the beta-lactam amide bond of nafcillin is ruptured wikipedia.org. This event leads to the formation of a stable, covalent acyl-enzyme intermediate with a catalytic serine residue located at the PBP's active site patsnap.comwikipedia.orgmdpi.comoup.comacs.org. This irreversible covalent bond effectively inactivates the enzyme, halting its ability to perform transpeptidation and thus preventing further cell wall synthesis patsnap.comwikipedia.org. Crystallographic studies have provided structural insights into these covalent complexes, demonstrating the binding of nafcillin in its acyl-enzyme intermediate form within the active-site cleft of PBPs, such as PBP4 from S. aureus nih.govresearchgate.net.

Inhibition Kinetics of Transpeptidase and Carboxypeptidase Activities

Beta-Lactamase Resistance and Inhibition Dynamics

One of the distinguishing features of nafcillin sodium monohydrate is its inherent resistance to beta-lactamase enzymes, particularly penicillinase produced by certain bacteria, such as Staphylococcus aureus drugbank.compatsnap.compatsnap.comsketchy.comrxlist.com. This characteristic makes it effective against strains that have developed resistance to other penicillin-class antibiotics through beta-lactamase production patsnap.compatsnap.comsketchy.comwikipedia.org.

Nafcillin's resistance to penicillinase is attributed to its modified chemical structure, specifically the presence of bulky R-groups patsnap.comsketchy.com. These structural modifications prevent the beta-lactamase enzyme from efficiently binding to and hydrolyzing the beta-lactam ring of nafcillin, unlike with traditional penicillins patsnap.comsketchy.com. Beyond mere resistance to hydrolysis, nafcillin also exhibits a distinct mechanism of inactivating beta-lactamase. It functions as a "reversible suicide inhibitor" of beta-lactamase from Staphylococcus aureus PC1 nih.govnih.gov. This means that while it inhibits the enzyme, the enzyme's activity can be restored upon removal of excess nafcillin nih.govnih.gov.

The inactivation of beta-lactamase by nafcillin occurs through the formation of a covalent acyl-enzyme intermediate at the active-site serine residue, specifically Ser-70 nih.govnih.govselleckchem.comtargetmol.compnas.org. Research has precisely characterized this interaction. For beta-lactamase from Staphylococcus aureus PC1, complete inactivation was observed within 200 seconds at nafcillin concentrations above 80 mM nih.govnih.govselleckchem.comtargetmol.com. The inhibited enzyme could be completely reactivated upon removal of excess nafcillin, demonstrating its reversible nature, with a reactivation rate constant of 2.0 x 10⁻³ s⁻¹ at 25 °C nih.govnih.govselleckchem.comtargetmol.com. The dissociation constant (Kd) for the inhibition of beta-lactamase by nafcillin sodium has been reported as 33 mM selleckchem.comtargetmol.com. The exact site of covalent attachment was identified by isolating and sequencing a nafcillin-labelled peptide fragment (Ala-Tyr-Ala-Ser-Thr-Ser-Lys) after enzyme digestion, confirming the covalent linkage to the active-site Ser-70 nih.govnih.gov.

Nafcillin's Interaction with Beta-Lactamase (Staphylococcus aureus PC1)

| Parameter | Value | Condition | Citation |

| Inactivation Concentration | > 80 mM | Complete inactivation | nih.govnih.govselleckchem.comtargetmol.com |

| Inactivation Time | < 200 s | Complete inactivation | nih.govnih.govselleckchem.comtargetmol.com |

| Reactivation Rate Constant | 2.0 x 10⁻³ s⁻¹ | Upon removal of excess nafcillin (25 °C) | nih.govnih.govselleckchem.comtargetmol.com |

| Dissociation Constant (Kd) | 33 mM | Beta-lactamase inhibition | selleckchem.comtargetmol.com |

| Covalent Attachment Site | Ser-70 | Active site serine residue | nih.govnih.govselleckchem.comtargetmol.compnas.org |

| Sequenced Peptide Fragment | Ala-Tyr-Ala-Ser-Thr-Ser-Lys | Region surrounding Ser-70 | nih.govnih.gov |

Reversibility and Irreversibility Aspects of Beta-Lactamase Inhibition

Nafcillin sodium monohydrate demonstrates distinct behavior as a beta-lactamase inhibitor. It acts as a reversible inhibitor of beta-lactamase enzymes, particularly those produced by Staphylococcus aureus PC1. nih.govmedchemexpress.commedchemexpress.comtargetmol.comnih.gov This inhibition involves the formation of a covalent acyl-enzyme intermediate at the active site of the enzyme, specifically with the serine residue (Ser-70). nih.govnih.govtargetmol.com

Studies have shown that complete inactivation of beta-lactamase can occur when nafcillin concentrations exceed 80 mM, with inactivation achieved within 200 seconds. nih.govnih.gov Notably, upon removal of the excess nafcillin, the inhibited enzyme can be fully re-activated. nih.govnih.gov This re-activation process occurs with a rate constant of 2.0 x 10⁻³ s⁻¹ at 25°C, highlighting the reversible nature of this interaction. nih.govnih.gov

Table 1: Beta-Lactamase Inhibition Characteristics of Nafcillin

| Parameter | Value | Notes | Citation |

| Target Enzyme | Beta-lactamase from Staphylococcus aureus PC1 | nih.govnih.gov | |

| Mode of Inhibition | Reversible | nih.govmedchemexpress.commedchemexpress.comtargetmol.comnih.gov | |

| Active Site Binding | Covalent acyl-enzyme intermediate with Ser-70 | nih.govnih.govtargetmol.com | |

| Concentration for Complete Inactivation | > 80 mM | Inactivation achieved within 200 seconds | nih.govnih.gov |

| Rate of Re-activation (25°C) | 2.0 x 10⁻³ s⁻¹ | Complete re-activation upon removal of excess nafcillin | nih.govnih.gov |

Cellular and Subcellular Effects on Bacterial Physiology

Nafcillin sodium monohydrate exerts its antimicrobial effects by critically disrupting fundamental physiological processes within bacterial cells, primarily those involved in cell wall synthesis and maintenance.

The core antimicrobial action of nafcillin sodium monohydrate lies in its ability to inhibit bacterial cell wall biosynthesis. patsnap.comfda.govpatsnap.comtargetmol.comnih.govdrugbank.comtoku-e.comoregonstate.educationu-tokyo.ac.jp It achieves this by binding to and inactivating penicillin-binding proteins (PBPs), which are enzymes crucial for the final stages of peptidoglycan synthesis. patsnap.comfda.govpatsnap.comtargetmol.comnih.govdrugbank.comtoku-e.comu-tokyo.ac.jpwikipedia.orglibretexts.orgnih.govbasicmedicalkey.com Peptidoglycan is a vital polymer that provides mechanical strength and rigidity to the bacterial cell wall, preventing osmotic lysis. patsnap.comu-tokyo.ac.jpnih.gov

For Methicillin-Susceptible Staphylococcus aureus (MSSA), PBPs 1, 2, and 3 are critical for growth and survival, and the binding of beta-lactam antibiotics like nafcillin to these PBPs is lethal. oup.com Nafcillin's potent activity against MSSA is attributed to its strong affinity and binding to these essential PBPs. oup.com In some instances, exposure to nafcillin, even at subinhibitory concentrations, has been observed to stimulate an increase in the amount of PBP 2a, a 78-kD PBP that exhibits a low affinity for nafcillin and penicillin in heterogeneous methicillin-resistant Staphylococcus aureus (MRSA) strains. nih.govjci.org This phenomenon suggests a potential compensatory mechanism in some resistant strains. jci.org

Nafcillin sodium monohydrate exerts a bactericidal effect on susceptible microorganisms. fda.govpatsnap.comdrugbank.comoregonstate.educationuobaghdad.edu.iq The fundamental mechanism underlying this bactericidal action is the impairment of cell wall integrity, which renders bacterial cells highly susceptible to osmotic lysis. patsnap.compatsnap.comtoku-e.comoregonstate.educationu-tokyo.ac.jpwikipedia.orglibretexts.orgnih.govbasicmedicalkey.comlumenlearning.com As the peptidoglycan layer becomes compromised due to the inhibition of its synthesis, the bacterial cell wall can no longer maintain its structural rigidity against the internal osmotic pressure. This leads to the swelling and eventual rupture of the cell membrane, resulting in cell death. patsnap.compatsnap.comtoku-e.comoregonstate.educationu-tokyo.ac.jpwikipedia.orglibretexts.orgnih.govbasicmedicalkey.comlumenlearning.com

Beyond simply inhibiting cell wall synthesis, nafcillin, like other penicillins, may also induce the activation of endogenous bacterial autolytic enzymes. uobaghdad.edu.iqnih.govmerckmanuals.comuomustansiriyah.edu.iqcdnsciencepub.compnas.org These autolysins contribute to the degradation of the bacterial cell wall, further exacerbating the damage and promoting cell lysis. uobaghdad.edu.iqmerckmanuals.comuomustansiriyah.edu.iqcdnsciencepub.compnas.org Studies have shown that sublethal concentrations of nafcillin can induce changes in the cell wall of Staphylococcus aureus, significantly increasing its susceptibility to lysis by agents such as lysozyme (B549824) and proteolytic enzymes. cdnsciencepub.com This enhanced lytic response is dose-dependent and suggests a specific and primary effect of nafcillin on cell wall synthesis and subsequent degradation pathways. cdnsciencepub.com

Table 2: In Vitro Bactericidal Activity and MIC of Nafcillin Sodium Monohydrate Against S. aureus Strains

| Bacterial Strain | Antibiotic Concentration (Subcutaneous, in mice) | MIC (μg/mL) | Resulting Activity | Citation |

| S. aureus Xen-29 (MSSA) | 100 mg/kg | 0.5 | Bactericidal | medchemexpress.com |

| S. aureus Xen-1 (MRSA) | 100 mg/kg | 64.0 | Bactericidal | medchemexpress.com |

An important aspect of nafcillin's antimicrobial profile is its capacity to enhance the susceptibility of bacteria, including Staphylococcus aureus (even MRSA strains), to the killing action of innate host defense peptides (HDPs). nih.govresearchgate.netnih.govnih.govresearchgate.net HDPs, such as the human cathelicidin (B612621) LL-37, are crucial components of the body's natural immune response against pathogens. nih.govresearchgate.netnih.govnih.govacs.orguniversiteitleiden.nl

Research indicates that exposure to beta-lactam antimicrobials, and specifically nafcillin, significantly increases the killing of S. aureus by HDPs derived from various host cells, including keratinocytes, neutrophils, and platelets. researchgate.netnih.govnih.gov This "sensitization" by nafcillin is partly mediated by an increase in the binding of human cathelicidin LL-37 to the bacterial membrane. nih.govnih.gov

Bacterial Resistance Development and Circumvention Strategies

Analysis of Intrinsic and Acquired Resistance Mechanisms to Nafcillin (B1677895) in Bacterial Isolates

Bacterial resistance to antibiotics is broadly categorized into two main types: intrinsic and acquired. uspharmacist.com Intrinsic resistance is an innate characteristic of a bacterium, encoded within its core genome, which makes it naturally non-susceptible to a particular antibiotic. uspharmacist.commdpi.com This can be due to factors like the low permeability of the bacterial outer membrane, which is a common mechanism in Gram-negative bacteria, or the presence of naturally active efflux pumps that expel the antibiotic from the cell. mdpi.comresearchgate.net

Acquired resistance, on the other hand, occurs when a previously susceptible bacterium develops resistance, typically through genetic mutations or the acquisition of new genetic material from other bacteria. uspharmacist.comdroracle.ai This transfer of genetic information, often in the form of plasmids, can happen between different bacterial species through processes like conjugation. uspharmacist.com Acquired resistance mechanisms are diverse and include the enzymatic inactivation of the antibiotic, alteration of the antibiotic's target site, decreased cell wall permeability, and the upregulation of efflux pumps. uspharmacist.comdroracle.ai

In the context of nafcillin, a β-lactam antibiotic, the primary mechanism of acquired resistance in Staphylococcus aureus is not through enzymatic degradation by penicillinase, but rather through a modification of the Penicillin-Binding Proteins (PBPs), which are the targets of β-lactam antibiotics. microrao.com Methicillin-resistant S. aureus (MRSA) strains, which are also resistant to nafcillin, achieve this by acquiring the mecA gene. microrao.complos.org This gene codes for a novel PBP, known as PBP2a, which has a low affinity for β-lactam antibiotics, thereby rendering them ineffective. plos.orgoup.com

Some S. aureus strains may exhibit borderline resistance to methicillin (B1676495) and nafcillin without possessing the mecA gene. oup.com This can be due to other mechanisms such as the hyperproduction of β-lactamase or modifications in the affinity of their native PBPs. oup.com

Molecular Epidemiology and Genotypic Characterization of Nafcillin Resistance

The molecular epidemiology of nafcillin resistance is intrinsically linked to the dissemination of MRSA clones. The genetic element responsible for this resistance is the Staphylococcal Cassette Chromosome mec (SCCmec), a mobile genetic element that carries the mecA gene. plos.orgnih.gov The acquisition of SCCmec by a methicillin-susceptible S. aureus (MSSA) strain transforms it into an MRSA strain. nih.gov

SCCmec elements are classified into different types based on the combination of the mec gene complex and the ccr gene complex, which encodes for recombinases that facilitate the integration and excision of the cassette. nih.govwikipedia.org To date, at least 11 types of SCCmec elements have been identified. nih.gov These different SCCmec types are associated with different MRSA lineages and can influence the epidemiological characteristics of the strains. wikipedia.org For instance, SCCmec types I, II, and III are typically larger, may carry additional antibiotic resistance genes, and are often associated with healthcare-associated MRSA (HA-MRSA) infections. wikipedia.org In contrast, types IV and V are smaller and are more commonly found in community-associated MRSA (CA-MRSA) strains. wikipedia.org

Molecular typing methods such as Multilocus Sequence Typing (MLST) and spa typing are crucial for tracking the spread of MRSA clones. tandfonline.comnih.govnih.govplos.org These techniques allow researchers to identify the genetic lineage of MRSA isolates and understand their epidemiological links. For example, studies have identified specific clonal complexes (CCs), such as CC398, that carry novel SCCmec types and are associated with both livestock and human infections. asm.org The characterization of these clones and their associated SCCmec elements is vital for surveillance and infection control. nih.gov

A study in Himachal Pradesh, India, revealed a mix of CA-MRSA and HA-MRSA genotypes in a hospital setting, with SCCmec-IV being the most prevalent type (40.9%), followed by SCCmec-II (20.45%). tandfonline.comnih.gov The predominant MRSA clones were ST398 (39%) and ST239 (27%). tandfonline.comnih.gov Another study in a tertiary hospital in China identified ST5-II/t311 as the major prevalent clone (45.8%). nih.gov

In Vitro Models for Studying Heterogeneous Methicillin Resistance Expression

A significant challenge in the laboratory detection and study of nafcillin resistance is the phenomenon of heteroresistance. microrao.com In a heteroresistant population, all cells may carry the genetic information for resistance, but only a small subpopulation expresses this resistance in vitro. microrao.comnih.gov This can lead to misleading susceptibility test results and potential treatment failure. oup.com

In vitro models are essential for understanding and characterizing heteroresistance. One such model is population analysis profiling (PAP), also known as efficiency of plating (EOP) experiments. oup.com This method involves inoculating bacterial isolates onto agar (B569324) plates containing increasing concentrations of an antibiotic, such as nafcillin or oxacillin (B1211168), to determine the presence and frequency of resistant subpopulations. oup.com

Studies have shown that the expression of heterogeneous resistance can be influenced by environmental factors. For example, the composition of the culture medium can impact the evolutionary strategies of S. aureus in developing nafcillin resistance. nih.govcapes.gov.br Adaptive laboratory evolution experiments have demonstrated that mutations leading to nafcillin resistance can be specific to the medium in which the bacteria are grown, such as cation-adjusted Mueller-Hinton broth (CA-MHB) versus a more physiologically relevant medium like Roswell Park Memorial Institute (RPMI). nih.govcapes.gov.br

The checkerboard broth microdilution assay is another in vitro method used to assess the interaction between different antibiotics, such as the potential synergy between vancomycin (B549263) and oxacillin against MRSA and heteroresistant vancomycin-intermediate S. aureus (hVISA). nih.gov This technique helps in evaluating potential combination therapies. nih.gov

Recent research has identified that heteroresistance in S. aureus is often caused by point mutations in various chromosomal core genes, a contrast to gram-negative bacteria where gene amplification is more common. nih.govdiva-portal.orgnih.gov

Development of Novel Combinatorial Strategies to Overcome Nafcillin Resistance in Research Settings

Given the challenge of nafcillin resistance, researchers are actively exploring novel combinatorial strategies to restore its efficacy, particularly against MRSA. nih.gov One promising approach is the combination of β-lactam antibiotics with other antimicrobial agents. contagionlive.com

A significant area of research focuses on the synergistic effect between β-lactams and glycopeptides like vancomycin. plos.org Studies have shown that the combination of vancomycin and nafcillin can significantly improve antibacterial activity against MSSA, MRSA, and even hVISA strains compared to either drug alone. plos.org This synergy is thought to be due to a "seesaw effect," where increased resistance to glycopeptides is associated with increased susceptibility to β-lactams. nih.govcontagionlive.com

Another innovative strategy involves leveraging the host's own immune system. Research has demonstrated that nafcillin can sensitize MRSA to killing by components of the innate immune system. researchgate.netnih.govnih.gov Specifically, nafcillin exposure has been shown to enhance the killing of MRSA by host defense peptides (HDPs), such as the human cathelicidin (B612621) LL-37, as well as by neutrophils and whole blood. researchgate.netnih.govnih.gov This suggests that even though nafcillin may not be directly bactericidal against MRSA, it can act as an adjunctive therapy to bolster the host's ability to clear the infection. researchgate.netnih.govnih.gov

The combination of nafcillin with aminoglycosides, such as gentamicin, has also shown improved activity at high bacterial inoculums in in vitro models. asm.org Furthermore, the development of novel therapeutic approaches, including the use of nanomaterials, antimicrobial peptides, and phage-derived enzymes, offers new avenues for combating antibiotic resistance. mdpi.comgeneticsmr.orgencyclopedia.pub These strategies, often used in combination therapies, aim to enhance the efficacy of existing antibiotics, reduce dosages, and minimize the development of further resistance. nih.govmdpi.com

Pharmacological Research Perspectives

Preclinical Pharmacodynamics and Efficacy Studies

Nafcillin (B1677895), a penicillinase-resistant penicillin, demonstrates potent in vitro activity against susceptible strains of Staphylococcus aureus. Its primary mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), which are essential for the final steps of peptidoglycan synthesis. This action is bactericidal against actively multiplying microorganisms. oup.com

Research has extensively evaluated nafcillin's efficacy against both methicillin-susceptible Staphylococcus aureus (MSSA) and, in specific contexts, methicillin-resistant Staphylococcus aureus (MRSA). Against MSSA, nafcillin is considered a primary therapeutic agent. jwatch.org Studies have shown that nafcillin is highly active against penicillinase-producing strains of S. aureus that are resistant to penicillin G. oup.comnih.gov

Interestingly, even in the absence of direct bactericidal activity against MRSA (which is characterized by the mecA gene encoding the altered PBP2a with low affinity for beta-lactam antibiotics), subinhibitory concentrations of nafcillin have been shown to have other significant effects. For instance, exposing MRSA to nafcillin can enhance the activity of innate host defense peptides, such as the human cathelicidin (B612621) LL-37, rendering the bacteria more susceptible to killing by components of the innate immune system like neutrophils and keratinocytes. nih.govplos.org This suggests a role for nafcillin in sensitizing resistant bacteria to host immune responses. nih.gov

Furthermore, studies have explored the synergistic potential of nafcillin with other antibiotics. When combined with vancomycin (B549263), nafcillin has demonstrated improved antibacterial activity against MSSA, MRSA, and even heterogeneously vancomycin-intermediate S. aureus (hVISA) isolates compared to either drug alone. plos.orgasm.org This synergistic effect was observed even when the S. aureus strain was highly resistant to nafcillin. plos.orgasm.org In one study, the combination of vancomycin and nafcillin displayed synergy in 92% of the 25 hVISA strains tested. plos.org Another investigation showed that nafcillin, when combined with daptomycin, improved antibacterial activity against vancomycin-intermediate S. aureus (VISA). oup.com

Some research has also indicated that nafcillin can influence the production of virulence factors in S. aureus. Studies have found that growing S. aureus with subinhibitory concentrations of nafcillin can lead to an increase in the production of alpha-toxin, a key virulence factor. This effect was observed in both nafcillin-susceptible and -resistant isolates.

The antimicrobial potency of nafcillin is quantitatively assessed by determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is defined as the lowest concentration of an antibiotic that prevents visible growth of a bacterium, while the MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum.

For methicillin-susceptible Staphylococcus aureus (MSSA), nafcillin typically exhibits low MIC values. One study involving two MSSA isolates reported a nafcillin MIC of 0.5 µg/mL for both. plos.orgasm.org Another investigation of 20 S. aureus strains found that the MIC of nafcillin ranged from 0.2 to 0.8 µg/mL, with a median value of 0.4 µg/mL. asm.org The MBC for these same strains was higher, ranging from 0.8 to >25 µg/mL, with a median of 6.25 µg/mL. asm.org The difference between MIC and MBC values is an important characteristic; a large divergence can indicate antibiotic tolerance.

Against methicillin-resistant S. aureus (MRSA), nafcillin MICs are, by definition, significantly higher and outside the therapeutic range for direct killing. For example, studies have reported nafcillin MICs for MRSA isolates to be 32 µg/mL, 128 µg/mL, or even >128 µg/mL. nih.govplos.orgasm.org Similarly, for vancomycin-intermediate S. aureus (VISA), which are often also methicillin-resistant, nafcillin MICs have been shown to range from 8 to 256 µg/mL, with a median of 128 µg/mL. oup.com

The following table summarizes representative MIC and MBC values for nafcillin against Staphylococcus aureus from various preclinical studies.

| Bacterial Strain | Inoculum Size (CFU/mL) | MIC (µg/mL) | MBC (µg/mL) |

| S. aureus (20 strains) | Not specified | 0.2 - 0.8 | 0.8 - >25 |

| MSSA SNL9 | ~10^6 | 0.5 | Not Reported |

| MSSA (another isolate) | ~10^6 | 0.5 | Not Reported |

| MRSA SNL96 | ~10^6 | 32 | Not Reported |

| MRSA SNL98 | ~10^6 | 128 | Not Reported |

| VISA (20 strains) | ~10^6 | 8 - 256 | Not Reported |

This table is generated based on data from multiple sources. oup.complos.orgasm.orgasm.org

It is also important to note the "inoculum effect," where the MIC of a beta-lactam antibiotic like nafcillin can increase with a higher initial bacterial density. This phenomenon has been observed for S. aureus and can impact the effectiveness of the antibiotic in deep-seated infections with high bacterial loads. researchgate.net

Time-kill kinetic studies are essential for understanding the pharmacodynamic properties of an antibiotic, specifically the rate and extent of its bactericidal activity over time. These assays typically involve exposing a standardized bacterial inoculum to various concentrations of the antibiotic and measuring the number of viable bacteria at different time points. plos.org For beta-lactam antibiotics like nafcillin, the killing activity is generally considered time-dependent, meaning its efficacy is best correlated with the duration that the drug concentration remains above the MIC. plos.org

In studies evaluating nafcillin alone against methicillin-susceptible Staphylococcus aureus (MSSA), it demonstrates time-dependent bactericidal activity. One in vitro pharmacokinetic/pharmacodynamic model showed that against an MSSA strain, nafcillin alone achieved bactericidal activity (a ≥3-log10 reduction in CFU/mL) at approximately 14.3 hours. plos.orgasm.org Other studies have confirmed that nafcillin's bactericidal activity against MSSA at 24 hours can be more pronounced than that of vancomycin.

When nafcillin is used in combination with other agents, the time-kill kinetics can be significantly enhanced. For example, the combination of vancomycin and nafcillin against MSSA reduced the time to achieve bactericidal activity to 10.2 hours. plos.orgasm.org Against MRSA, this combination was bactericidal in approximately 6.3 hours, whereas neither drug alone achieved this endpoint. plos.orgasm.org

The post-antibiotic effect (PAE) refers to the persistent suppression of bacterial growth after a brief exposure to an antimicrobial agent. While specific studies detailing the duration of nafcillin's PAE as a single agent are not extensively reported in the reviewed literature, the phenomenon has been noted in the context of combination therapies. Early research suggested that platelet microbicidal proteins could synergize with and prolong the PAE of cell wall-active antibiotics, including nafcillin, against S. aureus. This indicates that nafcillin contributes to a period of suppressed bacterial regrowth even after its concentration falls below the MIC, a feature that can be enhanced by host factors or other antibiotics.

Determination of Minimum Inhibitory Concentrations (MICs) and Minimum Bactericidal Concentrations (MBCs) in Bacterial Models

Preclinical Pharmacokinetic Profiles in Animal Models

Following administration, nafcillin is widely distributed throughout the body in animal models. Its volume of distribution generally reflects compartmentalization within the extracellular fluid. Studies have shown that nafcillin reaches potentially therapeutic concentrations in various tissues and fluids, including the liver, bile, kidneys, intestines, muscle, and lungs.

Specifically, nafcillin is known to distribute into pleural, amniotic, and synovial fluids. oup.comjwatch.org High concentrations of nafcillin are notably excreted in the bile, which is a key aspect of its pharmacokinetic profile. oup.comnih.gov However, under normal conditions with uninflamed meninges, only insignificant concentrations are typically found in cerebrospinal fluid (CSF) and the aqueous humor of the eye. nih.gov In the presence of meningeal inflammation, higher levels of nafcillin in the CSF can be achieved. nih.gov

In a study using a rabbit model of S. aureus osteomyelitis, nafcillin concentrations were measured in both serum and bone. The half-life of nafcillin was found to be relatively short, with detectable serum concentrations lasting for about 6 hours after a single injection. The study also noted that mean nafcillin concentrations were significantly higher in infected bone compared to uninfected bone. Another study in mice infected with S. aureus highlighted that nafcillin was effective in preventing the colonization of the kidneys by the bacteria, suggesting adequate distribution to this organ to exert a therapeutic effect.

Reproduction studies have been conducted in mice and rats. Oral administration at doses many times the human dose did not reveal evidence of impaired fertility or harm to the rodent fetus, indicating systemic distribution to reproductive tissues without overt toxicity in these models. jwatch.org

The liver plays a central role in the disposition of nafcillin, distinguishing it from many other penicillins that are primarily cleared by the kidneys. oup.com In animal models, as in humans, the liver and biliary tract are the principal routes of nafcillin elimination. oup.comjwatch.org This involves both hepatic metabolism (inactivation) and direct excretion of the active drug into the bile. oup.com

While penicillins are generally excreted largely unchanged, a fraction can undergo metabolic transformation through unknown mechanisms, typically less than 20%. For nafcillin, hepatic inactivation is a primary non-renal elimination pathway. oup.com Studies in rats have been performed to assess the effect of nafcillin on hepatic excretory function, confirming its interaction with liver metabolic and transport systems. researchgate.net

The primary route of excretion for nafcillin is via the bile. oup.com A high concentration of nafcillin is excreted through this pathway, which contributes significantly to its total body clearance. nih.gov A smaller portion, approximately 30% of a dose, is excreted as unchanged drug in the urine. oup.com This dual-route elimination means that renal impairment does not substantially affect the serum half-life of nafcillin, a characteristic observed in animal models and extrapolated to clinical use. nih.gov Due to the primary hepatic clearance, conditions affecting liver function would be expected to have a more significant impact on nafcillin's pharmacokinetics.

Investigation of Drug-Metabolizing Enzyme Induction (e.g., Cytochrome P-450) and Inhibition

Nafcillin sodium monohydrate is a notable inducer of hepatic microsomal enzymes, particularly the cytochrome P-450 (CYP) system. nih.govwikipedia.org This induction can lead to significant drug-drug interactions by accelerating the metabolism of co-administered drugs that are substrates for these enzymes. nih.govwcrj.net

Research has demonstrated that nafcillin is a potent inducer of CYP3A4 and also induces CYP2C9. nih.govnih.govahajournals.orgahajournals.org The induction of CYP3A4 by nafcillin is mediated through the activation of the pregnane (B1235032) X receptor (PXR). nih.govscience.govresearchgate.net In vitro and in silico studies have shown a good fit for nafcillin in PXR, leading to the transcriptional activation of CYP3A4. nih.govresearchgate.net This has been confirmed in studies using human hepatocytes and intestinal cells, where nafcillin significantly increased CYP3A4 activity. nih.gov For instance, one study reported a 5.9-fold increase in CYP3A4 activity with nafcillin treatment. nih.govresearchgate.net

The clinical relevance of this induction is highlighted by interactions with drugs such as warfarin (B611796) and cyclosporine. nih.govnih.govrxlist.com Nafcillin has been shown to decrease the plasma concentrations and therapeutic effects of these drugs by enhancing their elimination. nih.govrxlist.com The induction effect of nafcillin on CYP enzymes can take time to fully manifest, with maximal effects potentially taking up to two weeks to develop, and the effects can persist for several weeks after discontinuation of nafcillin. nih.govahajournals.orgahajournals.org While primarily known as an inducer, there is less evidence to suggest that nafcillin acts as a significant inhibitor of CYP enzymes.

Table 1: Induction of Drug-Metabolizing Enzymes by Nafcillin Sodium Monohydrate

| Enzyme | Effect | Mechanism | Key Findings | Citations |

|---|---|---|---|---|

| Cytochrome P-450 3A4 (CYP3A4) | Inducer | Activation of Pregnane X Receptor (PXR) | Significantly increases CYP3A4 activity (e.g., 5.9-fold increase). Accelerates metabolism of CYP3A4 substrates like cyclosporine and nifedipine. | nih.govnih.govnih.govahajournals.orgahajournals.orgresearchgate.net |

| Cytochrome P-450 2C9 (CYP2C9) | Inducer | Likely PXR-mediated | Enhances the elimination of CYP2C9 substrates such as warfarin. | wikipedia.orgahajournals.orgahajournals.org |

Molecular and In Vitro Drug Interaction Studies

Biochemical Basis of Interactions with Other Antimicrobial Agents

The primary mechanism of action for nafcillin, like other beta-lactam antibiotics, is the inhibition of bacterial cell wall synthesis. patsnap.compatsnap.comsketchy.com It specifically binds to and inactivates penicillin-binding proteins (PBPs), which are essential enzymes for the final step in peptidoglycan synthesis. patsnap.compatsnap.comsketchy.com This leads to a weakened cell wall and ultimately bacterial cell lysis. patsnap.comsketchy.com

A significant interaction occurs when nafcillin is combined with aminoglycosides. nih.govoup.com The biochemical basis for this synergistic effect is that the damage to the bacterial cell wall caused by nafcillin facilitates the intracellular uptake of the aminoglycoside. oup.comfrontiersin.org Aminoglycosides inhibit protein synthesis by binding to the 30S ribosomal subunit. nih.govmsdmanuals.com By increasing the permeability of the bacterial cell wall, nafcillin allows for higher intracellular concentrations of the aminoglycoside, leading to a more potent bactericidal effect than either agent alone. oup.comfrontiersin.org This synergy has been observed in vitro against various pathogens, including Staphylococcus aureus. oup.com

Conversely, the concurrent use of bacteriostatic antibiotics, such as tetracyclines, with nafcillin should be avoided. rxlist.comfda.gov Tetracyclines inhibit bacterial protein synthesis and can antagonize the bactericidal effect of penicillins, which are most effective against actively multiplying bacteria that are synthesizing new cell walls. rxlist.comfda.gov

Table 2: Biochemical Interactions of Nafcillin Sodium Monohydrate with Other Antimicrobials

| Interacting Agent | Type of Interaction | Biochemical Basis | Citations |

|---|---|---|---|

| Aminoglycosides (e.g., Gentamicin) | Synergism | Nafcillin-induced cell wall damage enhances the intracellular uptake of the aminoglycoside, leading to increased inhibition of protein synthesis. | nih.govoup.comfrontiersin.org |

| Tetracyclines | Antagonism | Tetracyclines are bacteriostatic and inhibit protein synthesis, which can interfere with the bactericidal action of nafcillin that requires active cell wall synthesis. | rxlist.comfda.gov |

Modulation of Drug Transport Systems and Plasma Protein Binding

Nafcillin's pharmacokinetics are significantly influenced by drug transport systems and its high degree of binding to plasma proteins. Nafcillin is a substrate for certain drug transporters. Studies in rat liver cells have shown that its uptake is a concentration-dependent and saturable process, indicating carrier-mediated transport. nih.govmdpi.com Specifically, nafcillin is transported by multiple organic anion-transporting polypeptides (Oatp) subtypes, with a particularly high affinity for Oatp1a4 in rats. nih.govmdpi.com In humans, OATP1B1 and OATP1B3 are implicated in the hepatic uptake of nafcillin. nih.gov

Furthermore, nafcillin can interact with efflux pumps. In some bacteria, multidrug resistance efflux pumps, such as those belonging to the Resistance-Nodulation-Cell Division (RND) superfamily, can actively transport nafcillin out of the cell, contributing to bacterial resistance. nih.govwikipedia.org For example, the AcrAB-TolC efflux system in E. coli is known to extrude nafcillin. wikipedia.org

Nafcillin is extensively bound to serum proteins, primarily albumin. fda.govdrugbank.comfda.gov The reported degree of protein binding is approximately 89.9 ± 1.5%. rxlist.comfda.govdrugbank.comfda.gov This high level of protein binding can be a site for drug interactions. For example, the concurrent administration of probenecid (B1678239) can increase and prolong the plasma concentrations of nafcillin. rxlist.comfda.govfda.gov Probenecid achieves this by competing for renal tubular secretion and significantly reducing the total body clearance of nafcillin. rxlist.comfda.govfda.gov

Table 3: Modulation of Drug Transport and Protein Binding by Nafcillin Sodium Monohydrate

| System | Interaction | Key Findings | Citations |

|---|---|---|---|

| OATP Transporters (e.g., OATP1B1, OATP1B3) | Substrate | Nafcillin is transported into hepatocytes via these uptake transporters. | nih.gov |

| RND Efflux Pumps (e.g., AcrAB-TolC) | Substrate | Actively extruded from bacterial cells, which can contribute to resistance. | nih.govwikipedia.org |

| Plasma Protein Binding (Albumin) | High Binding (approx. 90%) | Competition for binding sites can occur. Probenecid increases nafcillin levels by reducing its clearance. | rxlist.comfda.govdrugbank.comfda.gov |

Effects on Cellular Enzyme Systems Beyond Target PBPs

While the primary antibacterial action of nafcillin is the inhibition of penicillin-binding proteins (PBPs), research indicates it can affect other cellular enzyme systems. The most significant of these is the induction of cytochrome P-450 (CYP) enzymes, as detailed in section 5.2.3. This effect is not directly related to its antimicrobial activity but has profound implications for the metabolism of other drugs. nih.govahajournals.orgahajournals.org The induction of CYP3A4, for instance, is mediated by the activation of the nuclear receptor PXR. nih.govresearchgate.net

In some strains of methicillin-resistant Staphylococcus aureus (MRSA), exposure to nafcillin has been shown to induce an increased production of a novel penicillin-binding protein, PBP2a. jci.org This protein has a low affinity for beta-lactam antibiotics, and its increased synthesis upon exposure to nafcillin is a mechanism of resistance. jci.org While PBP2a is a penicillin-binding protein, its induction by nafcillin demonstrates an effect on the bacterial cellular machinery beyond the simple inhibition of the standard PBPs.

There is also evidence that some beta-lactam antibiotics may interact with other enzyme systems, although this is less characterized for nafcillin specifically. For example, some studies have looked into the inhibition of acyl-peptide hydrolase by other beta-lactams, which can affect the metabolism of certain drugs. seq.es However, the primary and most well-documented effect of nafcillin beyond its direct action on PBPs remains the induction of drug-metabolizing enzymes.

Table 4: Effects of Nafcillin Sodium Monohydrate on Other Cellular Enzyme Systems

| Enzyme/System | Effect | Biochemical Consequence | Citations |

|---|---|---|---|

| Cytochrome P-450 (e.g., CYP3A4, CYP2C9) | Induction | Increased metabolism of co-administered drugs, leading to potential therapeutic failure. | nih.govahajournals.orgahajournals.org |

| PBP2a Synthesis in MRSA | Induction | Increased production of a low-affinity PBP, contributing to antibiotic resistance. | jci.org |

Advanced Analytical and Characterization Methodologies

Chromatographic Techniques for Compound Analysis and Quantification

Chromatographic methods are indispensable for separating nafcillin (B1677895) from impurities, degradation products, and other components in a sample mixture.

High-Performance Liquid Chromatography (HPLC) for Purity and Degradation Product Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of Nafcillin sodium monohydrate and monitoring its degradation. medchemexpress.com Stability-indicating HPLC methods can effectively separate nafcillin from its degradation products that form under various stress conditions such as heat, humidity, and oxidation. semanticscholar.orgnih.gov

Research has identified several degradation impurities of nafcillin under stress conditions like dry heat (105°C) and high humidity (92% RH at 25°C). semanticscholar.orgnih.gov One study reported a new degradation impurity appearing at a relative retention time of approximately 1.26 with respect to the main nafcillin peak. semanticscholar.orgnih.gov This impurity was found at levels of up to 1.8% (w/w) under thermal stress. nih.govmdpi.comresearchgate.net Another study on thermal degradation at 105°C identified a different unknown impurity at a relative retention time of 1.31. arkat-usa.org The formation of these impurities highlights the importance of HPLC in quality control and stability testing. semanticscholar.orgnih.gov

Typical HPLC systems for nafcillin analysis utilize a reversed-phase column, such as a C18 column, with a gradient elution program. semanticscholar.orgnih.gov The mobile phase often consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or trifluoroacetic acid in water) and an organic solvent like acetonitrile. semanticscholar.orgresearchgate.net Detection is commonly performed using a UV detector set at a wavelength of 225 nm. semanticscholar.orgnih.gov

| Parameter | Condition | Source |

|---|---|---|

| Column | Hyperprep HS C18 (250 mm x 21.2 mm, 8 µm) | nih.gov |

| Mobile Phase A | 1% aqueous ammonium acetate | nih.gov |

| Mobile Phase B | Acetonitrile | nih.gov |

| Flow Rate | 1.0 mL/min (analytical) to 30 mL/min (preparative) | nih.gov |

| Detection | UV at 225 nm | nih.gov |

| Gradient Program (Analytical) | Time(min)/%B: T0.01/25, T40/65, T50/65, T51/25, T60/25 | nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantitative and Qualitative Analysis in Complex Matrices

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is a powerful tool for both the identification and quantification of nafcillin in complex biological matrices like bovine muscle, milk, and infant formula. tandfonline.comnih.gov This technique offers high sensitivity and selectivity, which is essential for residue analysis in food products and pharmacokinetic studies. interchim.frnih.govsci-hub.se

In LC-MS/MS analysis, nafcillin is first separated from matrix components by liquid chromatography. The compound then enters the mass spectrometer, where it is ionized, typically using electrospray ionization (ESI). sci-hub.secabidigitallibrary.org Interestingly, nafcillin can be detected in both positive and negative ionization modes, though negative mode is often preferred for this compound. sci-hub.secabidigitallibrary.org The precursor ion corresponding to nafcillin is selected and fragmented to produce specific product ions, which are then detected. This multiple reaction monitoring (MRM) approach ensures a high degree of specificity. cabidigitallibrary.org

For instance, one method for analyzing nafcillin in bovine muscle involved extraction with a water/acetonitrile mixture, followed by purification using dispersive solid-phase C18. tandfonline.com The analysis was performed by UPLC-MS/MS in positive ESI mode. tandfonline.com LC-MS/MS has also been instrumental in identifying unknown degradation products. In one study, an impurity was detected with a protonated molecular ion at m/z 688, which was crucial for its subsequent structural elucidation. semanticscholar.orgnih.gov

| Parameter | Condition | Source |

|---|---|---|

| Ionization Mode | Electrospray Ionization (ESI), often negative mode | sci-hub.secabidigitallibrary.org |

| Mobile Phase A | Water with 0.1% formic acid or 1 mL trifluoroacetic acid in 1000 mL water | researchgate.nettandfonline.com |

| Mobile Phase B | Acetonitrile or Methanol | researchgate.nettandfonline.com |

| Column | YMC PACK ODS-A (150 mm x 4.6 mm, 5 µm) or ZORBAX C8 | researchgate.netcabidigitallibrary.org |

| Detection | Tandem Mass Spectrometer (e.g., Triple Quadrupole) | tandfonline.com |

Spectroscopic and Spectrometric Characterization

Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in the nafcillin molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups within the Nafcillin sodium monohydrate molecule by measuring the absorption of infrared radiation. researchgate.netnih.gov The resulting spectrum shows characteristic absorption bands corresponding to specific vibrational modes of the molecule's bonds.

The FT-IR spectrum of nafcillin shows several key peaks. nih.gov These include bands corresponding to O-H stretching (often broad), N-H stretching, and multiple C=O (carbonyl) stretching vibrations. arkat-usa.orgresearchgate.net The carbonyl groups of the β-lactam ring, the amide linkage, and the carboxylic acid exhibit distinct absorption frequencies. The presence and position of these peaks are used to confirm the identity and integrity of the nafcillin structure. nih.govarkat-usa.org In one study, the IR spectrum of a thermal degradation impurity was compared to that of nafcillin, revealing changes that helped to propose a structure for the degradant. nih.govarkat-usa.org

| Wavenumber (cm⁻¹) | Assignment | Source |

|---|---|---|

| 3600 to 2500 (broad) | O-H Stretching | arkat-usa.orgresearchgate.net |

| 3405.48 | N-H Stretching | arkat-usa.orgresearchgate.net |

| 1733.07 to 1515.11 | C=O Stretching | arkat-usa.orgresearchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the complete structural elucidation of nafcillin and its related substances. semanticscholar.orgacs.org Both ¹H NMR and ¹³C NMR experiments provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule. nih.gov

¹H NMR spectra of nafcillin show distinct signals for the protons of the ethoxy group, the aromatic naphthalene (B1677914) ring, the β-lactam and thiazolidine (B150603) rings, and the gem-dimethyl groups. semanticscholar.org Similarly, ¹³C NMR spectra provide signals for each unique carbon atom, including the carbonyl carbons, aromatic carbons, and aliphatic carbons of the core structure. semanticscholar.orgsemanticscholar.org

Advanced 2D NMR techniques, such as HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish connectivity between protons and carbons that are separated by two or three bonds. This information is critical for confirming the proposed structure of new impurities. arkat-usa.org For example, in the characterization of a thermal degradation impurity of nafcillin, HMBC correlations were essential in piecing together the fragments identified by mass spectrometry to propose the final chemical structure. arkat-usa.org

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Source |

|---|---|---|---|

| -CH (sp³) at C25 | 5.85 (d) | 66.02 | arkat-usa.org |

| =CH (sp²) at C25 (in a different impurity) | 7.33 (m) | 161.4 | arkat-usa.org |

Computational and Molecular Modeling Approaches

Computational chemistry and molecular modeling are increasingly used to complement experimental data and provide deeper insights into the properties and interactions of nafcillin at a molecular level. mdpi.comrowan.edu These approaches can predict molecular structures, spectroscopic properties, and binding interactions with biological targets.

Molecular docking is a prominent computational technique used to study the interaction between a ligand, such as nafcillin, and a target protein. nih.govbioinformation.net Studies have used docking to investigate the binding of nafcillin and its analogues to bacterial proteins like Staphylococcal enterotoxin I and Lon protease. nih.govbioinformation.netresearchgate.netresearchgate.net These simulations predict the preferred binding orientation of the drug in the active site of the protein and estimate the binding affinity, often expressed as a docking score or binding energy. semanticscholar.org For example, docking studies have identified key amino acid residues, such as THR-80, THR-74, and ASN-15 in enterotoxin I, that form hydrogen bonds with nafcillin and its analogues. semanticscholar.org

Molecular Dynamics (MD) Simulations of Ligand-Receptor Interactions

Molecular Dynamics (MD) simulations are powerful computational methods used to analyze the physical movements of atoms and molecules, providing a detailed view of ligand-receptor interactions over time. uni-hamburg.de For Nafcillin, MD simulations have been instrumental in elucidating its binding mechanisms with various biological targets, most notably Penicillin-Binding Proteins (PBPs), which are crucial for bacterial cell wall synthesis. bioinformation.netrsc.org

Research employing MD simulations helps to refine the binding modes of antibiotics docked into their target proteins and to evaluate the stability of the resulting ligand-receptor complexes. rsc.org Studies on β-lactam antibiotics demonstrate that these simulations can confirm the greater stability of the drug-PBP complex compared to the unbound protein. rsc.org In the context of Methicillin-resistant Staphylococcus aureus (MRSA), the expression of PBP 2a confers resistance. nih.gov MD simulations have been used to investigate the stability of potential inhibitors, including β-lactams, within the active site of PBP, confirming the stability of docked complexes. bioinformation.netresearchgate.net

Beyond its primary antibacterial targets, the interaction of Nafcillin with other receptors has also been explored. Docking experiments, often a precursor to MD simulations, have shown a good fit for Nafcillin within the Pregnane (B1235032) X Receptor (PXR), a key regulator of drug-metabolizing enzymes like CYP3A4. researchgate.net Furthermore, docking studies have revealed how mutations in bacterial proteins, such as enterotoxin type A, can noticeably alter the binding affinity and conformation of Nafcillin. rdd.edu.iq These computational approaches are crucial for understanding both the efficacy of Nafcillin and the molecular basis of resistance and other interactions. uni-hamburg.denih.gov

| Biological Target | Simulation/Docking Focus | Key Finding | Reference |

|---|---|---|---|

| Penicillin-Binding Proteins (PBPs) | Binding stability and mode of action | MD simulations confirm the stability of the antibiotic-PBP complex, providing insight into the inhibition mechanism. | rsc.org |

| PBP from S. aureus | Stability of ligand in the active site | Confirmed the binding stability of ligands in the PBP active site, aiding in the development of potent inhibitors. | bioinformation.netresearchgate.net |

| Pregnane X Receptor (PXR) | Ligand binding and receptor activation | Docking studies indicated a good fit for Nafcillin in the PXR, helping to explain its induction of CYP3A4 enzymes. | researchgate.net |

| Enterotoxin type A | Effect of protein mutation on binding | Docking experiments showed that a missense mutation in the toxin significantly altered its binding conformation with Nafcillin. | rdd.edu.iq |

In Silico Conformational Analysis and Intermolecular Force Characterization

In silico conformational analysis investigates the three-dimensional arrangement of a molecule, which is critical for its interaction with biological receptors. The stability of any conformation and the binding to a receptor are governed by a combination of intermolecular forces. pressbooks.pub These non-covalent interactions, though weaker than covalent bonds, collectively determine the strength and specificity of molecular binding. ucmerced.edu

Key intermolecular forces include:

London Dispersion Forces: Temporary attractive forces that arise from the random movement of electrons creating transient dipoles. pressbooks.pub They exist between all molecules and their strength increases with the size of the molecule. ucmerced.edu

Electrostatic Interactions: These occur between charged or polar species. libretexts.org They include ion-ion forces, ion-dipole forces, and dipole-dipole interactions, where permanent partial positive and negative charges on polar molecules attract each other. pressbooks.publibretexts.org

π-π Stacking Interactions: An attractive, non-covalent interaction that occurs between aromatic rings. This is common in biological systems and plays a role in the stacking of molecules like DNA bases and certain drugs.

A theoretical study involving Nafcillin sodium monohydrate (referred to as NFX) provided a detailed characterization of these forces. researchgate.net The conformational analysis revealed that the most stable conformations are predominantly governed by weak interactions, specifically London dispersion forces and electrostatic interactions between charged groups. researchgate.net Furthermore, molecular dynamics simulations within a polymer system identified the presence of π-π stacking interactions between the aromatic rings of the Nafcillin molecules. researchgate.net This finding is supported by experimental data from other studies, which used 1H NMR chemical shifts to suggest the stacking of Nafcillin molecules in aqueous solutions. acs.org

| Intermolecular Force | Description | Relevance to Nafcillin | Reference |

|---|---|---|---|

| London Dispersion | Weak, temporary attractions due to shifting electron clouds. | A predominant type of weak interaction governing Nafcillin's behavior in the most stable conformations. | researchgate.net |

| Electrostatic | Attractions between permanent or partial positive and negative charges. | Plays a dominant role in the interactions involving charged groups on the Nafcillin molecule. | researchgate.net |

| π-π Stacking | Attractive force between aromatic rings. | Distinguished in molecular dynamics simulations between the aromatic rings of Nafcillin molecules. | researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. scienceforecastoa.com By correlating molecular descriptors (physicochemical properties derived from the structure) with observed activities, QSAR models can predict the efficacy, toxicity, or other properties of new or untested compounds. scienceforecastoa.comjocpr.com This predictive capability is highly valuable in drug discovery for prioritizing compounds, optimizing lead structures, and reducing the time and cost associated with experimental screening. jocpr.commdpi.com

The development of a robust QSAR model generally follows several key steps:

Data Set Assembly: A collection of compounds with known chemical structures and measured biological activity is compiled. nih.gov

Descriptor Calculation: Numerical values (descriptors) that quantify various aspects of the molecular structure (e.g., size, lipophilicity, electronic properties) are calculated for each compound. jocpr.comnih.gov

Model Generation: Statistical or machine learning algorithms are used to build a mathematical model that links the descriptors to the biological activity. jocpr.com

Validation: The model's reliability and predictive power are rigorously assessed using internal (e.g., cross-validation) and external validation techniques with independent datasets. jocpr.comfrontiersin.org

QSAR has been applied to various classes of antibiotics to create predictive models for their activity. nih.govfrontiersin.orgnih.gov For instance, QSAR models have been successfully developed for cephalosporins to predict their absorption and for other compounds to predict activity against MRSA. mdpi.comfrontiersin.org One study on the immunotoxicity of β-lactam antibiotics specifically included Nafcillin in its dataset, demonstrating the application of QSAR modeling to this compound for predictive research into its potential immunological effects. ljmu.ac.uk The goal of such studies is to enable the future design of new antibiotics with a lower risk of adverse responses. ljmu.ac.uk

| Stage | Description | Purpose | Reference |

|---|---|---|---|

| 1. Data Collection | Gathering a series of molecules with known structures and measured biological activities. | To create the foundational dataset from which the model will learn. | jocpr.comnih.gov |

| 2. Descriptor Selection | Calculating and selecting relevant physicochemical or structural features (e.g., molecular size, electronegativity, lipophilicity). | To quantify the chemical structure in a numerical format suitable for correlation with activity. | jocpr.com |

| 3. Model Building | Using statistical methods (e.g., regression analysis) or machine learning to create an equation correlating descriptors with activity. | To establish a mathematical relationship between structure and activity. | jocpr.comacs.org |

| 4. Model Validation | Assessing the model's robustness and predictive accuracy using techniques like cross-validation and external test sets. | To ensure the model is reliable and can accurately predict the activity of new compounds. | frontiersin.org |

Biomaterial and Drug Delivery System Research

Development of Nafcillin-Loaded Hydrogels and Nanocomposite Materials.acs.org

Recent research has centered on creating nafcillin-loaded photocrosslinkable nanocomposite hydrogels. mdpi.comnih.govnih.govresearchgate.net These materials offer a promising platform for localized drug delivery, potentially reducing systemic side effects associated with conventional administration routes. mdpi.comresearchgate.net

The synthesis of these advanced hydrogels often involves the free-radical photopolymerization of monomers like N-vinylpyrrolidone (NVP) with a crosslinking agent such as tri(ethylene glycol) divinyl ether (TEGDVE). mdpi.comnih.gov Polyvinylpyrrolidone (PVP) is a key polymer in these formulations due to its hydrophilicity, biocompatibility, and non-toxic nature. acs.org The resulting polymer networks are designed to be highly porous and capable of absorbing significant amounts of water or biological fluids, a critical property for drug loading and release. mdpi.comresearchgate.netresearchgate.net

Characterization of these materials is crucial to understanding their performance. Techniques such as Fourier-transform infrared spectroscopy (FTIR) are used to confirm the chemical structure of the synthesized polymers. researchgate.net The water absorption capacity, or swelling degree, is a key parameter that influences drug release kinetics. mdpi.comresearchgate.net Studies have shown that the swelling degree can be modulated by the composition of the hydrogel, including the type and concentration of nanofillers. mdpi.comresearchgate.net For instance, one study found that a hydrogel sample designated P1 exhibited the highest swelling degree, which decreased with the addition of nanofillers. mdpi.comresearchgate.net

Mechanical properties, including tensile and compression strength, are also vital for the practical application of these biomaterials, especially in wound dressing scenarios where durability is required. mdpi.comresearchgate.netsemanticscholar.org Research has demonstrated that the incorporation of nanofillers can significantly enhance the mechanical resistance of the hydrogels. mdpi.comresearchgate.netsemanticscholar.org For example, double-crosslinked nanocomposite hydrogels have shown impressive tensile resistance of 1.5 MPa at 70% strain and compression resistance of 12.5 MPa at a 70% strain. semanticscholar.orgnih.govmdpi.com

Table 1: Mechanical Properties of Double-Crosslinked Nanocomposite Hydrogels

| Mechanical Property | Value |

| Tensile Resistance (at 70% strain) | 1.5 MPa |

| Compression Resistance (at 70% strain) | 12.5 MPa |

This table summarizes the notable mechanical strength of recently developed nanocomposite hydrogels, as reported in multiple studies. semanticscholar.orgnih.govmdpi.com

To further improve the properties of these hydrogels, various nanofillers are integrated into the polymer matrix. These include nanofibrillated cellulose (B213188) (NFC), bentonite, titanium dioxide (TiO2), and zinc oxide (ZnO). mdpi.comnih.govresearchgate.net

Nanofibrillated Cellulose (NFC): The inclusion of NFC in hydrogels has been shown to significantly enhance both water absorption capacity and the adsorption of nafcillin (B1677895). researchgate.net One study reported a hydration capacity of 2100% and a nafcillin adsorption capacity of 45 mg g⁻¹ in a hydrogel containing 2% CNF. researchgate.net The cross-linking of nanofibrillated cellulose with the polymer matrix leads to hydrogels with increased thermal stability and mechanical strength. researchgate.net

Bentonite: This hydrophilic nanoclay is incorporated to improve mechanical reinforcement and the adsorptive capacity of the hydrogels. mdpi.comresearchgate.netsemanticscholar.orgnih.govmdpi.com

Titanium Dioxide (TiO2) and Zinc Oxide (ZnO): These photoactive nanoparticles are added to influence the morphology, mechanical properties, and antimicrobial activity of the hydrogels. mdpi.comnih.govsemanticscholar.orgnih.govmdpi.com The presence of TiO2 has been associated with a higher swelling degree compared to ZnO, which is attributed to its greater hydrophilicity. mdpi.comresearchgate.net Conversely, the interactions between ZnO and the polymer network can sometimes lead to inferior mechanical properties compared to those with TiO2. mdpi.comresearchgate.net In some formulations, ZnO nanoparticles have been shown to contribute to the inactivation of certain bacteria, such as E. coli. semanticscholar.orgnih.govmdpi.com

Polymer Synthesis and Material Characterization (e.g., Water Absorption Capacity, Mechanical Strength)

In Vitro Release Kinetics and Controlled Delivery Mechanisms from Advanced Materials.acs.org

A primary goal in developing these biomaterials is to achieve controlled and sustained release of nafcillin. The release kinetics are typically studied in vitro using phosphate-buffered saline (PBS) at physiological pH and temperature. mdpi.commdpi.comresearchgate.net The release of nafcillin is often monitored using UV-Vis spectroscopy. mdpi.commdpi.comresearchgate.netnih.gov

Research has shown that the release profile can be characterized by an initial burst release followed by a slower, more sustained phase. researchgate.netnih.gov The nafcillin loading efficiency in these hydrogels has been reported to be between 18.7% and 24.8%, a level sufficient for good antimicrobial activity. mdpi.com In some nanocomposite hydrogel films, the loading efficiency has reached up to 30%. semanticscholar.orgnih.govmdpi.comresearchgate.net

The release mechanism is often analyzed by fitting the experimental data to various mathematical models, such as the Korsmeyer-Peppas model. researchgate.net The release exponent 'n' from this model provides insight into the diffusion mechanism. Values of 'n' between 0.5 and 1.0 suggest a non-Fickian or anomalous transport, indicating that the drug release is controlled by a combination of diffusion and polymer swelling. researchgate.netresearchgate.net

Physicochemical Interactions of Nafcillin with Biomaterial Matrices.acs.orgprimescholars.com

The interaction between nafcillin and the biomaterial matrix is a critical factor influencing drug loading and release. The large molecular volume of nafcillin can make its diffusion into a crosslinked polymer matrix challenging. mdpi.com

In hydrogels containing nanofibrillated cellulose, theoretical studies suggest that the primary interactions between the polymer and nafcillin are weak, such as London dispersion and electrostatic interactions, rather than direct bonding. researchgate.net Molecular dynamics simulations have also indicated the presence of π-π stacking interactions between the aromatic rings of nafcillin molecules within the polymer system. researchgate.net The physicochemical properties of the hydrogel, such as its hydrophilicity and the presence of charged groups, play a significant role in these interactions. primescholars.comresearchgate.net

Evaluation of In Vitro Antimicrobial Efficacy of Novel Delivery Systems.acs.org

The ultimate test for these nafcillin-loaded biomaterials is their ability to inhibit bacterial growth. The in vitro antimicrobial efficacy is commonly evaluated using methods like the agar (B569324) disc diffusion method and the time-kill test. mdpi.comnih.govresearchgate.net These tests are typically performed against clinically relevant bacteria, such as Staphylococcus aureus. mdpi.comnih.govnih.gov

Studies have demonstrated that nafcillin-loaded nanocomposite hydrogels exhibit good antimicrobial activity. mdpi.comnih.govnih.govresearchgate.net For instance, one study reported a significant decrease in S. aureus growth (between 2log10 and 3log10) after just one hour of contact with the hydrogel. mdpi.comnih.govresearchgate.net The antimicrobial activity of the nafcillin-loaded hydrogels has been shown to be high to moderate against S. aureus and S. pyogenes, while some unloaded hydrogels containing zinc ions have shown activity against E. coli. semanticscholar.orgnih.govmdpi.com In studies with nafcillin-loaded nanoparticles, the formulations were effective in killing or significantly reducing intracellular S. aureus in infected osteoblasts within 24 to 48 hours. researchgate.netnih.gov

Table 2: In Vitro Antimicrobial Efficacy of Nafcillin-Loaded Hydrogels

| Bacterial Strain | Efficacy | Reference |

| Staphylococcus aureus | High to moderate activity; 2-3 log10 reduction in growth after 1 hour. | mdpi.comnih.govresearchgate.netsemanticscholar.orgnih.govmdpi.com |

| Streptococcus pyogenes | High to moderate activity. | semanticscholar.orgnih.govmdpi.com |

| Escherichia coli | No activity from nafcillin-loaded hydrogels, but some inactivation observed from hydrogels containing zinc ions. | semanticscholar.orgnih.govmdpi.com |